molecular formula C23H23NO4 B11140764 6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one

6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B11140764
M. Wt: 377.4 g/mol
InChI Key: QFKSEMXNVKATBZ-UHFFFAOYSA-N
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Description

6-[3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline ring system . This reaction involves the cyclization of β-phenylethylamines with acid chlorides under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Bischler-Napieralski reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of robust purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-[3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-7-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C23H23NO4/c1-15-11-23(26)28-21-13-20(27-2)17(12-19(15)21)7-8-22(25)24-10-9-16-5-3-4-6-18(16)14-24/h3-6,11-13H,7-10,14H2,1-2H3

InChI Key

QFKSEMXNVKATBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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